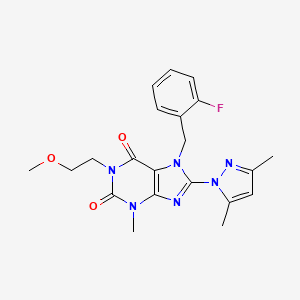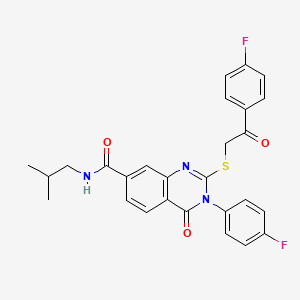
3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of fluorophenyl groups and a carboxamide group suggest that this compound may have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazoline core provides a rigid structure, while the fluorophenyl groups, thioether group, and carboxamide group add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl groups and the electron-donating thioether and carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Antimicrobial Applications
The compound has been explored for its antimicrobial properties. Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones, which showed promising antifungal and antibacterial activities, indicating the potential of fluorine-containing quinazolinone derivatives in combating microbial infections (Patel & Patel, 2010). Similarly, Desai et al. (2013) synthesized novel fluorine-containing quinazolinones with 4-thiazolidinone motifs, which exhibited significant in vitro antimicrobial potency against a variety of bacterial and fungal pathogens (Desai, Vaghani, & Shihora, 2013).
Antitumor Activity
Research has also been conducted on the antitumor activities of compounds related to this chemical structure. For instance, Hao et al. (2017) investigated the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a somewhat similar structure, highlighting the importance of fluorinated compounds in the development of cancer therapeutics (Hao et al., 2017).
Synthesis and SAR Studies
The synthesis and structure-activity relationship (SAR) studies of quinolones and quinazolinones are crucial for designing compounds with enhanced biological activities. Ziegler et al. (1990) prepared novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating the process of optimizing such compounds for better antibacterial efficacy (Ziegler et al., 1990).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3S/c1-16(2)14-30-25(34)18-5-12-22-23(13-18)31-27(32(26(22)35)21-10-8-20(29)9-11-21)36-15-24(33)17-3-6-19(28)7-4-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORRIWRTSJHTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)
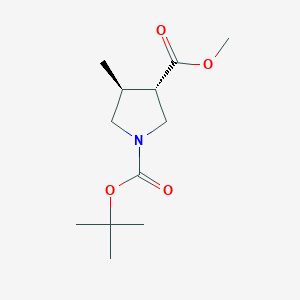
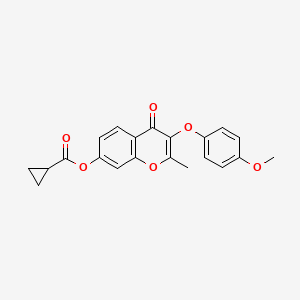
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
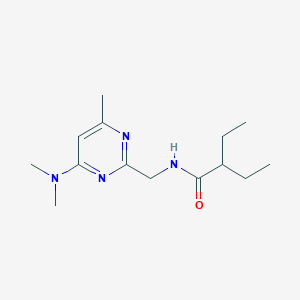

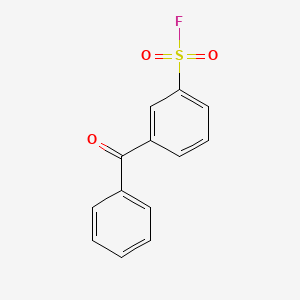
![methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2707273.png)
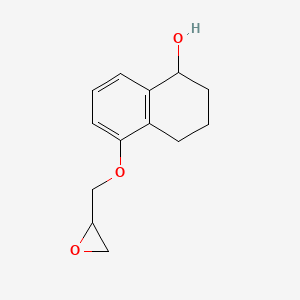
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
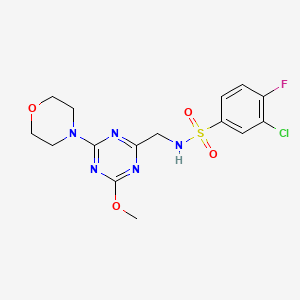
![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)
